molecular formula C13H18O3 B2402037 [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol CAS No. 20061-24-9

[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol

Cat. No.: B2402037
CAS No.: 20061-24-9
M. Wt: 222.284
InChI Key: GNJZDQYKCAUMHG-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol is an organic compound with a unique cyclobutane ring structure This compound is characterized by the presence of a benzyloxy group and two hydroxymethyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol typically involves the use of 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate as starting materials. The reaction proceeds through a series of steps, including cyclization and functional group transformations, to yield the desired product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield 3-(benzyloxy)cyclobutanecarboxylic acid, while reduction of the benzyloxy group can yield 3-(hydroxymethyl)cyclobutylmethanol.

Scientific Research Applications

[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)cyclobutanone: Similar structure but with a ketone group instead of hydroxymethyl groups.

    3-(Hydroxymethyl)cyclobutylmethanol: Lacks the benzyloxy group.

    3-(Benzyloxy)-1-cyclobutanecarboxylic acid: Contains a carboxylic acid group instead of hydroxymethyl groups.

Uniqueness

[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol is unique due to the combination of its benzyloxy and hydroxymethyl groups attached to a cyclobutane ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[1-(hydroxymethyl)-3-phenylmethoxycyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c14-9-13(10-15)6-12(7-13)16-8-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJZDQYKCAUMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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